Tetravinylsilane
Overview
Description
Tetravinylsilane is an organosilicon compound with the chemical formula Si(CH=CH2)4. It is a colorless liquid that is widely used in the synthesis of silicon-containing materials. The compound is known for its ability to form polymeric films and is often utilized as a surface modifier for various substrates .
Biochemical Analysis
Cellular Effects
Tetravinylsilane has been shown to have effects on various types of cells and cellular processes. For instance, it has been used as a surface modifier for fibers
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Transport and Distribution
Future studies should focus on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetravinylsilane can be synthesized through the reaction of vinylmagnesium bromide with silicon tetrachloride. The reaction typically proceeds as follows: [ \text{SiCl}_4 + 4 \text{CH}_2=\text{CHMgBr} \rightarrow \text{Si(CH=CH}_2\text{)}_4 + 4 \text{MgBrCl} ] This reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the formation of unwanted by-products .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Tetravinylsilane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silicon dioxide and other silicon-containing compounds.
Polymerization: The vinyl groups in this compound can undergo polymerization to form polymeric films.
Substitution: The vinyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Polymerization: Polymerization can be initiated using radical initiators such as azobisisobutyronitrile (AIBN).
Substitution: Substitution reactions can be carried out using halogenating agents or other electrophiles.
Major Products:
Oxidation: Silicon dioxide and other silicon oxides.
Polymerization: Polyvinylsilane films.
Substitution: Various substituted vinylsilane derivatives.
Scientific Research Applications
Tetravinylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of silicon-containing polymers and materials.
Biology: Employed in the modification of biological substrates to improve their properties.
Medicine: Investigated for potential use in drug delivery systems and medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants
Mechanism of Action
The mechanism by which tetravinylsilane exerts its effects is primarily through the formation of polymeric films. The vinyl groups in the compound can undergo polymerization, leading to the formation of cross-linked networks. These networks can modify the surface properties of substrates, enhancing their adhesion, durability, and other characteristics .
Comparison with Similar Compounds
Tetramethylsilane: Si(CH3)4
Tetraethylsilane: Si(C2H5)4
Tetraphenylsilane: Si(C6H5)4
Comparison: Tetravinylsilane is unique among these compounds due to the presence of vinyl groups, which allow it to undergo polymerization and form polymeric films. This property makes it particularly useful as a surface modifier and in the synthesis of silicon-containing materials. In contrast, tetramethylsilane, tetraethylsilane, and tetraphenylsilane do not have vinyl groups and therefore do not exhibit the same polymerization behavior .
Properties
IUPAC Name |
tetrakis(ethenyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Si/c1-5-9(6-2,7-3)8-4/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHILTCGAOPTOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si](C=C)(C=C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
92717-78-7 | |
Record name | Silane, tetraethenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92717-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6061490 | |
Record name | Silane, tetraethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1112-55-6 | |
Record name | Tetraethenylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1112-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tetravinylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112556 | |
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Record name | Tetravinylsilane | |
Source | DTP/NCI | |
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Record name | Silane, tetraethenyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Silane, tetraethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061490 | |
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Record name | Tetravinylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.902 | |
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Record name | TETRAVINYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQO34MU4LJ | |
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